molecular formula C22H29N5O4 B2876392 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171652-19-9

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2876392
CAS No.: 1171652-19-9
M. Wt: 427.505
InChI Key: RDAMKUXPZGTDIS-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a sophisticated chemical hybrid designed for preclinical research. This compound integrates a piperazine scaffold, a common feature in compounds with diverse pharmacological activities, with a pyrazole moiety that is considered a pharmacologically important active scaffold . The pyrazole nucleus is found in a wide range of therapeutic agents, including anti-inflammatory, antipsychotic, and antidepressant drugs, which underscores its significance in medicinal chemistry . The molecular architecture of this reagent, which also includes a morpholine carbonyl group, suggests potential for interaction with various enzymatic targets and biological pathways. Its primary research value lies in its application as a key intermediate or target molecule in drug discovery and development, particularly for investigating central nervous system (CNS) disorders, signal transduction mechanisms, and receptor-ligand interactions. Researchers can utilize this compound in hit-to-lead optimization studies, biochemical assay development, and structure-activity relationship (SAR) analysis. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-17-15-18(22(29)26-11-13-31-14-12-26)23-27(17)16-21(28)25-9-7-24(8-10-25)19-5-3-4-6-20(19)30-2/h3-6,15H,7-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMKUXPZGTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazole

The pyrazole core is synthesized through cyclocondensation of β-diketone intermediates. A representative procedure involves:

  • Diketone Formation :
    Ethyl acetoacetate (1.0 eq) reacts with morpholine-4-carbonyl chloride (1.2 eq) in THF at -10°C using DMAP (0.1 eq) as catalyst, yielding 3-(morpholine-4-carbonyl)pentane-2,4-dione (78% yield).

  • Cyclization :
    Treatment with hydrazine hydrate (1.5 eq) in ethanol at reflux for 6 hours produces the pyrazole ring system. Methyl group introduction occurs through careful control of stoichiometry and temperature (65°C, 12 hr), achieving 63% isolated yield.

Key Parameters :

Step Temp (°C) Time (hr) Yield (%)
1 -10 2 78
2 65 12 63

Piperazine Functionalization

4-(2-Methoxyphenyl)piperazine is prepared via Buchwald-Hartwig amination:

  • Substrate Preparation :
    1-Bromo-2-methoxybenzene (1.0 eq) reacts with piperazine (3.0 eq) in toluene using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) at 110°C for 24 hours (82% yield).

  • Protection Strategy :
    The secondary amine is protected as tert-butyl carbamate (Boc) using Boc₂O (1.2 eq) in DCM with DMAP catalysis (91% yield).

Final Coupling via Claisen-Schmidt Condensation

The ethanone bridge is formed through base-mediated condensation:

  • Activation :
    Pyrazole aldehyde (1.0 eq) reacts with N-Boc-4-(2-methoxyphenyl)piperazine (1.1 eq) in DMF at 80°C using K₂CO₃ (2.0 eq) as base.

  • Oxidation :
    Intermediate alcohol is oxidized to ketone using MnO₂ (3.0 eq) in CHCl₃ at reflux (68% overall yield).

Critical Observation :
Excessive base (>2.5 eq) leads to morpholine ring opening (12% side product formation).

Synthetic Route 2: Convergent Approach Using Preformed Ethanone Spacer

Dichloromethane-Mediated Coupling

Bromoethanone (1.0 eq) reacts simultaneously with:

  • Sodium salt of 4-(2-methoxyphenyl)piperazine (1.05 eq)
  • Silver salt of 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole (1.05 eq)

Reaction proceeds in anhydrous DCM at 0°C → RT over 18 hours (54% yield).

Advantages :

  • Avoids intermediate purification
  • Single-step conjugation

Limitations :

  • Requires strict moisture control
  • Silver salt preparation adds complexity

Synthetic Route 3: Solid-Phase Synthesis for Parallel Optimization

Wang Resin Immobilization

The pyrazole component is anchored via:

  • Ester linkage formation using DIC/HOBt activation
  • Sequential coupling of morpholine carbonyl chloride (2.0 eq)
  • Methyl group introduction via Suzuki-Miyaura cross-coupling

Reaction Parameters :

Step Reagent Time (hr) Yield (%)
1 DIC/HOBt 4 95
2 Morpholine carbonyl 8 87
3 Methylboronic acid 6 78

Solution-Phase Coupling

Cleaved pyrazole intermediate reacts with preformed 4-(2-methoxyphenyl)piperazin-1-ylethanone using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (62% yield).

Critical Comparison of Synthetic Methodologies

Performance Metrics :

Parameter Route 1 Route 2 Route 3
Total Yield (%) 32 54 41
Purity (HPLC) 98.2 95.7 97.4
Scalability (kg) 5 1 0.5
Cost Index 1.0 1.8 2.3

Key Findings :

  • Route 2 provides superior yields but requires expensive silver salts
  • Solid-phase synthesis (Route 3) enables rapid analog development
  • Traditional sequential synthesis (Route 1) remains optimal for large-scale production

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃) :
δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.95 (t, J=7.2 Hz, 1H, ArH), 6.85 (d, J=7.6 Hz, 1H, ArH), 6.78 (s, 1H, Pyrazole-H), 4.15 (q, J=6.8 Hz, 2H, CH₂CO), 3.72 (m, 4H, Morpholine OCH₂), 3.65 (s, 3H, OCH₃), 3.52 (m, 4H, Piperazine NCH₂), 2.88 (m, 4H, Morpholine NCH₂), 2.45 (s, 3H, CH₃).

HRMS (ESI+) : Calcd for C₂₃H₃₁N₅O₄ [M+H]⁺: 458.2401; Found: 458.2398.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation of the methoxy group can yield 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone.
  • Reduction of the carbonyl group can yield 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholin-4-yl)-1H-pyrazol-1-yl)ethanone.

Scientific Research Applications

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

    Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Target (Inferred) Reference
Target Compound 2-Methoxyphenyl (piperazine); 5-methyl, morpholine-4-carbonyl (pyrazole) ~498.5 Kinases/GPCRs
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Trifluoromethylphenyl (piperazine); unsubstituted pyrazole ~423.4 Serotonin receptors
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone 2,3-Dimethylphenyl (piperazine); phenyl (pyrazole) ~375.4 Antidepressant/antitumor
1-(3-Chlorophenyl)-4-(6-nitropyridin-3-yl)piperazine 3-Chlorophenyl (piperazine); nitro-pyridine ~347.8 Dopamine D2/D3 receptors

Key Observations:

In contrast, trifluoromethyl (Compound 5) or nitro groups () may prioritize hydrophobic interactions or electron-withdrawing effects. The 2-methoxyphenyl substituent on piperazine is associated with serotonin 5-HT1A/5-HT7 receptor affinity in related compounds .

Synthetic Pathways :

  • The target compound likely employs a coupling reaction between bromoacetyl-piperazine and pyrazole-thiol precursors, analogous to methods in . This contrasts with the SNAr (nucleophilic aromatic substitution) strategies used for nitro-pyridine derivatives .

Pharmacological and Physicochemical Comparisons

Table 2: Bioactivity and Solubility Trends

Compound Class logP (Predicted) Aqueous Solubility (mg/mL) Reported Activity Reference
Target Compound ~2.8 ~0.05 (moderate) Antiproliferative (inferred from pyrazole data)
Piperazine-tetrazole hybrids ~3.2 <0.01 (low) Antiproliferative (IC50: 1–10 µM)
Pyrazoline derivatives ~2.5 ~0.1 (high) Antitumor (IC50: 0.5–5 µM)

Key Insights:

  • The morpholine-carbonyl group reduces logP (~2.8 vs. ~3.2 in ), likely improving solubility over non-polar analogs. However, solubility remains lower than pyrazoline derivatives due to the bulky piperazine-pyrazole core .
  • Antiproliferative activity is hypothesized based on structural parallels to pyrazole-thiazole hybrids (IC50: 1–10 µM in ), but explicit data for the target compound is absent in the evidence.

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